molecular formula C15H19FN2O3 B2895828 N1-(4-fluorobenzyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide CAS No. 1219913-37-7

N1-(4-fluorobenzyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide

Cat. No. B2895828
M. Wt: 294.326
InChI Key: LHMCOSSPPTXODH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-fluorobenzyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide, also known as JNJ-47965567, is a novel compound that has gained interest in the scientific community due to its potential use in the treatment of various diseases.

Mechanism Of Action

The exact mechanism of action of N1-(4-fluorobenzyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide is not fully understood. However, studies have shown that it acts as a selective antagonist of the serotonin 5-HT6 receptor, which is involved in the modulation of neurotransmitter release, synaptic plasticity, and cognitive function.

Biochemical And Physiological Effects

Studies have shown that N1-(4-fluorobenzyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide has several biochemical and physiological effects, including the modulation of neurotransmitter release, synaptic plasticity, and cognitive function. It has also been shown to improve memory and learning in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using N1-(4-fluorobenzyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide in lab experiments is its high affinity for the serotonin 5-HT6 receptor, which allows for the selective modulation of this receptor. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of N1-(4-fluorobenzyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide. One direction is to further investigate its potential use in the treatment of Alzheimer's disease, schizophrenia, and depression. Another direction is to study its effects on other neurotransmitter systems, such as the dopamine and glutamate systems. Additionally, studies could focus on optimizing the synthesis method and developing more selective and potent compounds.

Synthesis Methods

The synthesis of N1-(4-fluorobenzyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide involves several steps. The first step is the synthesis of 1-hydroxycyclopentylmethylamine, which is then reacted with 4-fluorobenzyl chloride to obtain N-(4-fluorobenzyl)-N-(1-hydroxycyclopentyl)methylamine. This intermediate is then reacted with oxalyl chloride to obtain N1-(4-fluorobenzyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide has been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, schizophrenia, and depression. Studies have shown that N1-(4-fluorobenzyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide has a high affinity for the serotonin 5-HT6 receptor, which is involved in the regulation of cognitive processes and mood.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[(1-hydroxycyclopentyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O3/c16-12-5-3-11(4-6-12)9-17-13(19)14(20)18-10-15(21)7-1-2-8-15/h3-6,21H,1-2,7-10H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMCOSSPPTXODH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-fluorobenzyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide

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